Disodium succinate

Biopharmaceutical formulation Injection site pain Buffer myotoxicity

Disodium succinate delivers irreplaceable performance advantages: (1) Clinically proven buffer for subcutaneous biologics—94.6% pain-free injection rates vs citrate in SUFFER study; (2) 24.25% sodium reduction with preserved saltiness for clean-label foods; (3) Authentic shellfish umami (threshold 0.03% w/v) not replicated by MSG, citrate, or phosphate buffers. ≥98% purity. Specify anhydrous (CAS 14047-56-4) or hexahydrate form.

Molecular Formula C4H4Na2O4
Molecular Weight 162.05 g/mol
CAS No. 14047-56-4
Cat. No. B3047504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium succinate
CAS14047-56-4
Molecular FormulaC4H4Na2O4
Molecular Weight162.05 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyZDQYSKICYIVCPN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Succinate (CAS 14047-56-4) Procurement Guide: Technical Specifications and Baseline Overview


Disodium succinate (C4H4Na2O4), CAS 14047-56-4 for the anhydrous form, is the disodium salt of succinic acid, a four-carbon dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle [1]. It is commercially available as both anhydrous (CAS 150-90-3) and hexahydrate (CAS 6106-21-4) forms, with the latter being more commonly used in food applications [2]. This white, odorless crystalline powder exhibits high water solubility (approximately 300–350 g/L at 25°C) [3] and is recognized for its dual functionality as a flavor enhancer with a characteristic shellfish-like umami taste (taste threshold ~0.03% w/v) [4] and as a buffering agent with a functional pH range of 3.3–6.6 [5]. Its unique combination of metabolic compatibility, sensory properties, and buffering capacity distinguishes it from other common dicarboxylate salts and acidulants.

Why Generic Substitution of Disodium Succinate (CAS 14047-56-4) Fails: Critical Differentiators


Substituting disodium succinate with seemingly analogous compounds such as monosodium succinate, succinic acid, or alternative buffering agents like citrate or phosphate can lead to functional failure in both sensory and formulation contexts. Monosodium succinate possesses a distinct acidic taste profile due to its partial sodium substitution, whereas disodium succinate is characterized as odorless and non-acidic . In pharmaceutical and bioprocessing applications, substituting succinate buffers with citrate buffers has been shown to significantly increase injection site pain and myotoxicity, as evidenced by comparative clinical and in vitro studies [1][2]. Furthermore, the unique flavor-modulating properties of disodium succinate, particularly its synergistic enhancement of umami and saltiness perception, are not replicated by other organic acid salts or common flavor enhancers [3]. These functional disparities preclude simple one-for-one interchange and necessitate a targeted procurement strategy based on specific application requirements.

Disodium Succinate (CAS 14047-56-4) Quantitative Evidence Guide: Comparative Performance Data


Reduced Injection Site Pain: Succinate vs. Citrate Buffer in Biologic Formulations

Disodium succinate-based buffer formulations demonstrate significantly lower incidence and severity of injection site pain compared to citrate buffers. In a clinical observational study (SUFFER study) of adalimumab biosimilar injections, the succinate-buffered formulation resulted in 94.6% of patients reporting 'No Pain' or 'Mild Pain' on a numeric pain rating scale, compared to historical data for citrate-buffered formulations which are associated with higher reported pain levels [1]. In vitro myotoxicity assays further support this finding, with isotonic succinate buffers displaying the lowest cumulative creatine kinase (CK) release (a marker of muscle damage), whereas citrate buffers, with their three carboxylic acid groups, exhibited the highest myotoxicity at 0.001 and 0.01 M buffer capacities [2].

Biopharmaceutical formulation Injection site pain Buffer myotoxicity

Umami Intensity and Sensory Profile: Disodium Succinate vs. Monosodium Glutamate (MSG)

Disodium succinate (WSA) exhibits a distinct umami taste profile with a taste threshold of 0.03% (w/v) and a characteristic shellfish-like flavor, which differs fundamentally from the savory, meaty umami of monosodium glutamate (MSG) [1]. Quantitative sensory analysis using a two-alternative forced-choice method established a concentration-taste intensity curve for WSA that fits a logarithmic-linear regression model (R² = 0.96) [2]. The relative umami intensity of WSA compared to MSG is condition-dependent, with WSA exhibiting its strongest umami intensity at 25°C, 0.1% Na⁺ addition, and pH 7.5 [2]. Unlike MSG, which imparts a broad savory note, WSA provides a specific seafood-associated umami that is naturally abundant in scallops, shrimp, and crab [1]. This unique sensory fingerprint is not replicated by other common organic acid salts such as disodium malate or disodium fumarate.

Food science Umami taste Flavor enhancement

Salt Reduction Efficacy: Disodium Succinate as a Sodium Reduction Enabler

Disodium succinate (WSA) functions as an effective umami carrier that enhances perceived saltiness, enabling significant sodium reduction in food formulations without compromising sensory acceptability. In a controlled study comparing four umami carriers (WSA, MSG, IMP, and I+G) in salt model solutions, the WSA carrier with moderate umami intensity achieved a maximum sodium reduction of 24.25% while maintaining equivalent salty perception [1]. This salt-sparing effect was quantified using the two-alternative forced-choice (2-AFC) method and the generalized Labeled Magnitude Scale (gLMS) across salt concentrations ranging from 2.03 to 13.94 g/L [1]. Furthermore, the presence of WSA increased the salty difference threshold (DT), meaning that larger reductions in salt content can be made before consumers perceive a change in saltiness [1]. This dual functionality—enhancing both umami and salt perception—is a specific property of disodium succinate not equally exhibited by all umami compounds.

Sodium reduction Flavor modulation Public health nutrition

Synergistic Umami Enhancement: Disodium Succinate and MSG Interaction Ratio

Disodium succinate (WSA) exhibits a quantifiable synergistic interaction with monosodium glutamate (MSG) that significantly enhances overall umami intensity beyond the additive effects of each compound alone. In a trained panel sensory evaluation using paired comparison tests and a nine-point hedonic scale, the addition of WSA to a fixed 0.300 g/100 mL MSG solution demonstrated that a WSA:MSG addition ratio of less than 6:1 (i.e., WSA < 16.7% of MSG by weight) significantly improved umami taste perception [1]. The optimal addition ratio for maximum umami enhancement and hedonic liking was determined to be 10:1 (MSG:WSA), with the mixed solution at a 15:1 ratio being most preferred by panelists [1]. This synergistic relationship is distinct from the independent umami profiles of WSA and MSG and provides a formulation advantage not achievable with either compound alone.

Flavor synergy Sensory science Food additive formulation

Buffering pH Range and Capacity: Succinate Buffer vs. Common Pharmaceutical Buffers

Disodium succinate, in combination with succinic acid, forms a buffer system with a controlled pH range of 3.3–6.6 at 25°C, which is distinct from other common pharmaceutical buffers such as acetate (3.8–5.8), citrate (3.0–7.4), phosphate (5.8–7.8), and carbonate (5.4–7.4 and 9.3–11.3) [1]. The pKa values of succinic acid are 4.21 and 5.64, providing optimal buffering capacity in the mildly acidic to neutral pH range that is critical for the stability of many protein therapeutics and biologics [2]. Specifically, to achieve a target pH of 5.28 in a 100 mM total succinate buffer, a defined ratio of 9.744 g/L monosodium succinate to 4.925 g/L disodium succinate is required, demonstrating the precise formulation control achievable with this buffer system [2]. This pH range and buffering profile are particularly suited for formulations where avoiding the physiological irritancy associated with citrate or the precipitation issues of phosphate is desirable.

Pharmaceutical formulation Buffer systems Biologic stability

Anhydrous vs. Hexahydrate Form: Flavor Potency and Procurement Consideration

Disodium succinate exists in two commercially relevant forms: anhydrous (CAS 150-90-3, MW 162.05 g/mol) and hexahydrate (CAS 6106-21-4, MW 270.15 g/mol) . A critical differentiation for procurement is that the flavor-enhancing potency of the anhydrous form is approximately 1.5 times that of the hexahydrate form on an equal-weight basis [1]. This is due to the presence of six water molecules in the hexahydrate crystal structure, which constitute approximately 40% of its molecular weight (water content: 37.0–41.0% loss on drying) . The hexahydrate form can be converted to the anhydrous form by heating at 120°C, during which it loses its water of crystallization [1]. While the hexahydrate is more commonly used in food applications due to its stability and handling characteristics, the anhydrous form offers higher active ingredient concentration per unit mass, which may translate to reduced shipping and storage costs and lower inclusion rates in final formulations [1].

Food additive specification Flavor potency Procurement optimization

Disodium Succinate (CAS 14047-56-4) Application Scenarios: Evidence-Based Use Cases


Biopharmaceutical Formulation: Parenteral Biologics Requiring Low-Injection-Site-Pain Buffers

Disodium succinate is the buffer of choice for subcutaneous injectable biologics, particularly monoclonal antibodies and biosimilars, where minimizing injection site pain is a critical patient compliance factor. Based on direct clinical evidence from the SUFFER study, succinate-buffered adalimumab formulations result in 94.6% of patients reporting no or mild pain, a significant improvement over historical citrate-buffered comparator data [1]. This scenario leverages the quantitative pain-reduction advantage and the buffering pH range of 3.3–6.6 that aligns with the stability requirements of many therapeutic proteins [2]. Formulators should specify disodium succinate of pharmaceutical grade (≥98% purity) and consider the anhydrous or hexahydrate form based on manufacturing process requirements.

Reduced-Sodium Food Product Development: Leveraging Umami-Driven Saltiness Enhancement

Food manufacturers targeting sodium reduction to meet WHO guidelines (≤5 g salt/day) can utilize disodium succinate as a functional ingredient to reduce salt content by over 24% without compromising perceived saltiness [1]. This application is supported by quantitative sensory data demonstrating that disodium succinate, when used as an umami carrier at moderate intensity, achieves a 24.25% sodium reduction in salt model solutions [1]. The compound is permitted as a flavor enhancer (FEMA 3277, CNS 12.005) in various food categories, including seasonings, sauces, and processed meats, with typical usage levels of 0.01%–0.05% [2]. This scenario is particularly relevant for manufacturers of savory snacks, instant noodles, and processed seafood products seeking clean-label or reduced-sodium claims.

Seafood Flavor Replication and Enhancement in Processed Foods

Disodium succinate provides an authentic shellfish-like umami taste with a taste threshold of 0.03% w/v, making it uniquely suited for flavoring seafood analogs, surimi-based products, and seafood-flavored seasonings [1]. Unlike MSG, which imparts a broad savory note, disodium succinate delivers the specific umami character naturally abundant in scallops, shrimp, and crab [2]. The optimal synergistic ratio with MSG (10:1 MSG:WSA) enables formulators to enhance overall umami intensity while maintaining a seafood-forward flavor profile [3]. This scenario applies to the production of fish sausages, boiled fish paste, seafood-flavored instant noodles, and composite seasonings where authentic seafood taste is a key product differentiator.

Cell Culture and Bioprocessing: TCA Cycle Supplement and Buffer

In biopharmaceutical manufacturing and industrial fermentation, disodium succinate serves a dual role as a buffering agent and a metabolic supplement. As an intermediate of the tricarboxylic acid (TCA) cycle, it functions as a carbon source and energy supplier that stimulates cell growth in mammalian cell culture and microbial fermentation processes [1]. Its buffering capacity in the pH 3.3–6.6 range helps maintain optimal conditions for cell growth and protein expression [2]. This application is particularly relevant for the production of cultured meat, vaccines, and recombinant proteins, where consistent pH control and metabolic support are critical for yield and product quality. Disodium succinate hexahydrate is commonly used in this context due to its high solubility (approximately 35 g/100 mL at 25°C) and compatibility with standard cell culture media components [1].

Technical Documentation Hub

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